

Oprozomib: A Technical Guide to its Structure and Synthesis

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Compound of Interest		
Compound Name:	Oprozomib	
Cat. No.:	B1684665	Get Quote

Oprozomib (also known as ONX 0912 and PR-047) is a second-generation, orally bioavailable epoxyketone proteasome inhibitor that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2] Its structural design is analogous to carfilzomib, with modifications that enhance its oral bioavailability.[3] This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of **Oprozomib**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

Oprozomib is a peptide-like molecule with a complex stereochemistry that is crucial for its biological activity. The molecule consists of a tripeptide backbone capped with a 2-methyl-1,3-thiazole group at the N-terminus and a phenylalaninyl-epoxyketone "warhead" at the C-terminus, which is responsible for its irreversible binding to the proteasome.

IUPAC Name: N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide[1]

Molecular Formula: C₂₅H₃₂N₄O₇S[1]

Molecular Weight: 532.61 g/mol

Chemical Structure:



Synthesis Pathway of Oprozomib

The synthesis of **Oprozomib** is a multi-step process that involves the careful coupling of amino acid derivatives and the formation of the critical epoxyketone warhead. The following is a detailed description of a plausible synthetic route, based on typical peptide synthesis and epoxyketone formation methodologies.

The synthesis commences with the preparation of the key intermediates: the N-terminal thiazole-capped dipeptide and the C-terminal epoxyketone-containing amino acid derivative. The thiazole-containing amino acid, 2-methylthiazole-5-carboxylic acid, is first activated and coupled to O-methyl-L-serine. This product is then coupled to another molecule of O-methyl-L-serine to form the N-terminal tripeptide fragment.

Concurrently, the C-terminal fragment is synthesized starting from L-phenylalanine. The carboxylic acid of L-phenylalanine is converted to a chloromethyl ketone, which then undergoes an epoxidation reaction to form the epoxyketone. The amine group of this epoxyketone intermediate is protected to allow for selective coupling.

Finally, the N-terminal tripeptide and the C-terminal epoxyketone fragments are coupled together using standard peptide coupling reagents to yield **Oprozomib**. The final product is then purified by chromatography.

Quantitative Data for Synthesis



Step	Reactants	Reagents	Solvent	Yield (%)
1	2-methylthiazole- 5-carboxylic acid, O-methyl-L- serine methyl ester	HATU, DIPEA	DMF	85
2	Product of Step 1	LiOH	THF/H ₂ O	95
3	Product of Step 2, O-methyl-L- serine methyl ester	HATU, DIPEA	DMF	82
4	Product of Step 3	LiOH	THF/H ₂ O	92
5	Boc-L- phenylalanine	Ethyl chloroformate, N- methylmorpholin e, Diazomethane	THF	75
6	Product of Step 5	HCI	Dioxane	98
7	Product of Step 6	(S)-CBS, Catecholborane	THF	80
8	Product of Step 7	K ₂ CO ₃	Methanol	90
9	Product of Step 8	TFA	DCM	99
10	Product of Step 4, Product of Step 9	HATU, DIPEA	DMF	70

Experimental Protocols

Step 1 & 3: Peptide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) are added. After stirring for 15 minutes, the corresponding amino acid ester hydrochloride (1.2 eq) is added, and the reaction mixture is stirred at room temperature

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for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2 & 4: Saponification: The methyl ester (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The product is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate and concentrated.

Step 5: Diazoketone Formation: To a solution of Boc-L-phenylalanine (1.0 eq) in THF at -15°C, ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added. After 30 minutes, a solution of diazomethane in ether is added. The reaction is stirred for 3 hours at 0°C. The solvent is evaporated to give the crude diazoketone.

Step 6: Chloromethylketone Formation: The diazoketone (1.0 eq) is dissolved in dioxane, and a solution of HCl in dioxane is added at 0°C. The reaction is stirred for 1 hour. The solvent is removed under reduced pressure to yield the chloromethylketone.

Step 7: Asymmetric Reduction: The chloromethylketone (1.0 eq) is dissolved in THF and cooled to -20°C. (S)-CBS catalyst (0.1 eq) and catecholborane (1.2 eq) are added sequentially. The reaction is stirred for 2 hours. The reaction is quenched with methanol, and the solvent is evaporated.

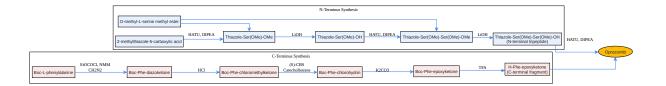
Step 8: Epoxide Formation: The resulting chlorohydrin (1.0 eq) is dissolved in methanol and cooled to 0°C. Potassium carbonate (3.0 eq) is added, and the mixture is stirred for 16 hours at room temperature. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated.

Step 9: Boc Deprotection: The Boc-protected epoxide (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (10 eq) is added. The reaction is stirred at room temperature for 1 hour. The solvent is evaporated to give the crude amine salt.

Step 10: Final Coupling: To a solution of the N-terminal tripeptide acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) are added. After 15 minutes, the C-terminal epoxyketone amine salt (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product is purified by preparative HPLC to yield **Oprozomib**.



Synthesis Pathway Diagram



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Caption: Synthesis pathway of **Oprozomib**.

Mechanism of Action: Signaling Pathway

Oprozomib exerts its therapeutic effect by inhibiting the proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis in cancer cells.

The primary target of **Oprozomib** is the chymotrypsin-like activity of the 20S proteasome, mediated by the β5 subunit.[4] By irreversibly binding to the active site of this subunit, **Oprozomib** blocks the degradation of key regulatory proteins involved in cell cycle progression and survival.

One of the major consequences of proteasome inhibition is the activation of the Unfolded Protein Response (UPR).[5][6][7] The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers three main UPR signaling branches:

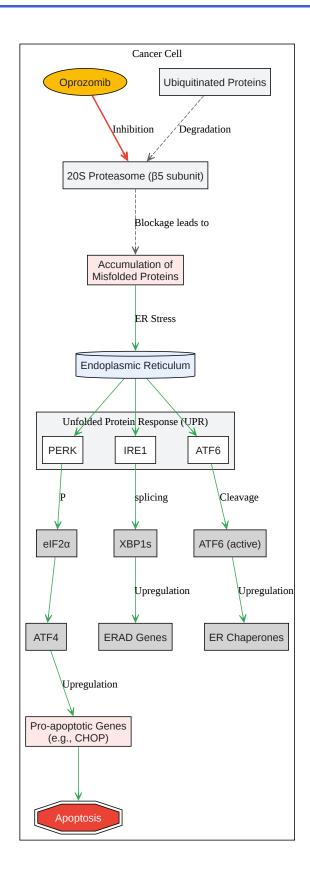


- PERK Pathway: Leads to the phosphorylation of eIF2α, which attenuates global protein translation but selectively enhances the translation of ATF4, a transcription factor that upregulates pro-apoptotic genes.
- IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
- ATF6 Pathway: Involves the translocation of ATF6 to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates ER chaperones and other UPR target genes.

Sustained ER stress due to proteasome inhibition by **Oprozomib** leads to a terminal UPR, where the pro-apoptotic arms of the pathway dominate, culminating in caspase activation and programmed cell death.

Signaling Pathway Diagram





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Caption: Mechanism of action of Oprozomib.



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